3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid
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Overview
Description
The compound “3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid” is a complex organic molecule . It is related to a class of compounds known as fluorenylmethoxycarbonyl (Fmoc) amino acids .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group, a methoxy group, a carbonyl group, a piperidinyl group, and a butanoic acid group . The exact arrangement of these groups would determine the properties and potential applications of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available sources .Scientific Research Applications
Peptide Synthesis and Fmoc Chemistry
- Application : Fmoc amino acid derivatives serve as coupling agents during solid-phase peptide synthesis. The Fmoc group protects the amino terminus of the growing peptide chain, allowing for stepwise assembly of longer peptides. Researchers in the field of biochemistry and drug discovery often employ Fmoc chemistry to create custom peptides for biological studies and therapeutic development .
Chemical Biology and Drug Design
- Application : Medicinal chemists explore modifications of this scaffold to develop novel drug candidates. By altering the substituents on the piperidine ring or the fluorenyl moiety, they aim to enhance binding affinity, selectivity, and pharmacokinetic properties. Potential therapeutic areas include neurology, oncology, and inflammation .
Materials Science and Organic Electronics
- Application : Researchers investigate the use of this compound as a building block for organic semiconductors. By incorporating it into conjugated polymers or small molecules, they aim to create materials for organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (FETs). The goal is to achieve efficient charge transport and optoelectronic performance .
Photophysics and Fluorescence Probes
- Application : Scientists utilize derivatives of this compound as fluorescent probes in biological imaging and photophysical studies. By attaching specific functional groups to the piperidine nitrogen, they can tailor the probe’s properties (e.g., emission wavelength, solubility, and cell permeability). These probes help visualize cellular processes and protein interactions .
Chemical Sensors and Analytical Chemistry
- Application : Researchers explore its use as a recognition element in chemical sensors. By immobilizing it on surfaces or incorporating it into polymer films, they can detect specific analytes (e.g., metal ions, gases, or biomolecules). These sensors find applications in environmental monitoring, food safety, and medical diagnostics .
Supramolecular Chemistry and Host-Guest Interactions
- Application : Scientists investigate its inclusion in supramolecular assemblies, such as cyclodextrin complexes or metal-organic frameworks. By exploiting its binding properties, they aim to create functional materials for drug delivery, catalysis, or molecular recognition .
Mechanism of Action
Target of action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds. This suggests that it might interact with biological targets in a similar manner to these compounds. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of action
The mode of action would depend on the specific biological target of the compound. The fluorenylmethyloxycarbonyl (Fmoc) group is often used in peptide synthesis to protect amine groups, and can be removed under mildly basic conditions . This could suggest a potential for interaction with peptide or protein targets .
Biochemical pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. The compound could potentially be involved in a variety of biochemical processes, depending on its specific biological targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic effect. The presence of the Fmoc group and the piperidine ring could influence these properties, but specific ADME studies would be needed to confirm this .
Result of action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. Without this information, it’s hard to predict the exact effects .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The Fmoc group, for example, is sensitive to pH and can be removed under mildly basic conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16(14-23(26)27)17-10-12-25(13-11-17)24(28)29-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22H,10-15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSKZLARAPHULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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